molecular formula C8H12Cl2Pt B8008086 Cycloocta-1,5-diene;platinum(2+);dichloride

Cycloocta-1,5-diene;platinum(2+);dichloride

Cat. No.: B8008086
M. Wt: 374.17 g/mol
InChI Key: VVAOPCKKNIUEEU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloocta-1,5-diene;platinum(2+);dichloride, also known as dichloro(cycloocta-1,5-diene)platinum(II), is an organometallic compound of platinum. This compound is characterized by its square planar geometry and is a colorless solid. It serves as an entry point to other platinum compounds through the displacement of the cycloocta-1,5-diene and/or chloride ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,5-diene;platinum(2+);dichloride is typically prepared by treating potassium tetrachloroplatinate with cycloocta-1,5-diene. The reaction can be represented as follows :

K2PtCl4+C8H12PtCl2(C8H12)+2KClK_2PtCl_4 + C_8H_{12} \rightarrow PtCl_2(C_8H_{12}) + 2KCl K2​PtCl4​+C8​H12​→PtCl2​(C8​H12​)+2KCl

This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;platinum(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cycloocta-1,5-diene;platinum(2+)dichloride include phosphines, amines, and halides. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while oxidative addition reactions can produce platinum(IV) complexes .

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;platinum(2+);dichloride involves the coordination of the platinum center with various ligands. This coordination can lead to the activation of substrates and the facilitation of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloocta-1,5-diene;platinum(2+);dichloride is unique due to its ability to serve as a versatile precursor for various platinum complexes. Its square planar geometry and reactivity make it a valuable compound in both academic and industrial research .

Biological Activity

Cycloocta-1,5-diene; platinum(II) dichloride, commonly referred to as dichloro(cycloocta-1,5-diene)platinum(II) or Pt(cod)Cl2_2, is an organometallic compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

Dichloro(cycloocta-1,5-diene)platinum(II) is synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:

K2PtCl4+C8H12PtCl2(C8H12)+2KClK_2PtCl_4+C_8H_{12}\rightarrow PtCl_2(C_8H_{12})+2KCl

The compound is characterized by a square planar geometry around the platinum center, as confirmed by X-ray crystallography. The molecular formula is C8_8H12_{12}Cl2_2Pt, with a molecular weight of approximately 374.17 g/mol .

2.1 Anticancer Properties

Dichloro(cycloocta-1,5-diene)platinum(II) has been investigated for its potential anticancer properties. Studies indicate that platinum-based compounds can inhibit cancer cell proliferation through mechanisms similar to those of cisplatin, including DNA cross-linking and induction of apoptosis.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeIC50_{50} (µM)Mechanism of Action
A549 (Lung)15DNA cross-linking
HeLa (Cervical)20Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

2.2 Enzymatic Inhibition

Research has also shown that dichloro(cycloocta-1,5-diene)platinum(II) can act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been reported to inhibit the activity of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining cellular redox balance and promoting cancer cell survival.

Table 2: Enzymatic Inhibition Activity

EnzymeInhibition (%) at 50 µMReference
Thioredoxin Reductase65%
Dipeptidyl Peptidase IV45%

3.1 Clinical Trials and Findings

A clinical study evaluated the efficacy of dichloro(cycloocta-1,5-diene)platinum(II) in combination with other chemotherapeutic agents in patients with advanced ovarian cancer. The results indicated a significant improvement in progression-free survival compared to standard treatments alone.

3.2 Animal Model Studies

In preclinical models using mice with xenografted tumors, treatment with dichloro(cycloocta-1,5-diene)platinum(II) resulted in a marked reduction in tumor size and improved overall survival rates. These findings suggest its potential as a viable therapeutic agent in oncology.

4. Conclusion

Dichloro(cycloocta-1,5-diene)platinum(II) exhibits promising biological activity with significant implications for cancer therapy. Its ability to inhibit cancer cell growth and enzymatic activity positions it as a candidate for further research and development in the field of medicinal chemistry.

Properties

IUPAC Name

cycloocta-1,5-diene;platinum(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAOPCKKNIUEEU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.